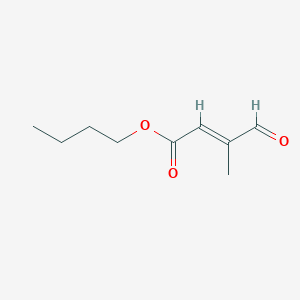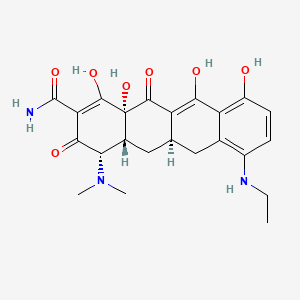
Minocycline Amino Ethyl Derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minocycline Amino Ethyl Derivative is a compound derived from minocycline, a second-generation tetracycline antibiotic. Minocycline itself is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The amino ethyl derivative of minocycline has been developed to enhance its pharmacokinetic properties and reduce toxicity, making it a promising candidate for various scientific and medical applications .
Vorbereitungsmethoden
The synthesis of Minocycline Amino Ethyl Derivative typically involves a proline-catalyzed three-component Mannich reaction. This reaction uses commercially available 9-amino minocycline as the core, along with aldehydes and ketones. The reaction conditions are optimized to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Minocycline Amino Ethyl Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Mannich Reaction: As mentioned, the Mannich reaction is a key synthetic route for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Minocycline Amino Ethyl Derivative has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel tetracycline antibiotics and other derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference material in quality control
Wirkmechanismus
The mechanism of action of Minocycline Amino Ethyl Derivative involves inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of amino-acyl-tRNA to the ribosomal acceptor site. This action effectively halts the translation process, leading to bacterial cell death . The compound may also interact with other molecular targets and pathways, contributing to its broad-spectrum antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Minocycline Amino Ethyl Derivative is unique compared to other tetracycline derivatives due to its enhanced pharmacokinetic properties and reduced toxicity. Similar compounds include:
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A third-generation tetracycline with a broader spectrum of activity, particularly against resistant strains.
Omadacycline and Eravacycline: Newer tetracyclines in clinical trials, showing promise in treating resistant bacterial infections
Eigenschaften
Molekularformel |
C23H27N3O7 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(4S,4aR,5aR,12aR)-4-(dimethylamino)-7-(ethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-4-25-12-5-6-13(27)15-10(12)7-9-8-11-17(26(2)3)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,25,27-28,31,33H,4,7-8H2,1-3H3,(H2,24,32)/t9-,11+,17-,23-/m0/s1 |
InChI-Schlüssel |
XRUWERMFAGCNIQ-HZPWUIJBSA-N |
Isomerische SMILES |
CCNC1=C2C[C@H]3C[C@@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Kanonische SMILES |
CCNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
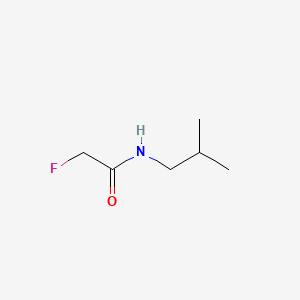



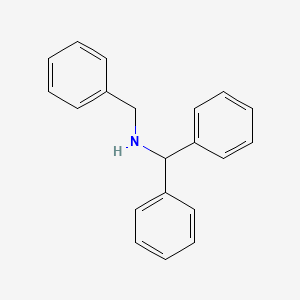
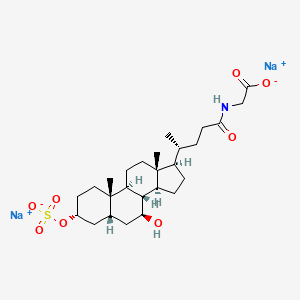
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
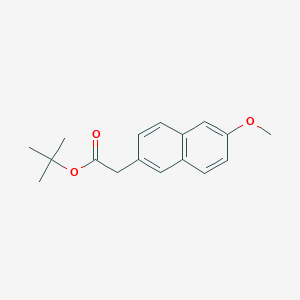
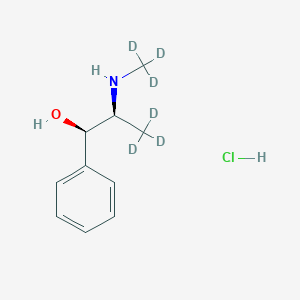


![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
